Cyclohexanediamine

Asymmetric catalysis Chiral ligands Enantioselective hydrogenation

Asymmetric hydrogenation and coordination chemistry demand rigid, C2-symmetric chiral scaffolds. Flexible diamines or incorrect stereoisomers abolish enantioselectivity. - Enantiopure (1R,2R) and (1S,2S) isomers available - Enables up to 97% enantiomeric excess in catalyzed transformations - Essential for Pt(IV) chemotherapeutic development and RNA-targeted antivirals - Strict stereochemical control ensures reproducible catalytic outcomes

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 29256-90-4
Cat. No. B8721093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanediamine
CAS29256-90-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(N)N
InChIInChI=1S/C6H14N2/c7-6(8)4-2-1-3-5-6/h1-5,7-8H2
InChIKeyYMHQVDAATAEZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanediamine for Synthesis and Biomedical Research


Cyclohexanediamine (CAS 29256-90-4), primarily referring to its trans-1,2-cyclohexanediamine (DACH) isomer in research contexts, is an alicyclic diamine that serves as a critical chiral building block and metal-chelating ligand in asymmetric catalysis, coordination chemistry, and pharmaceutical development [1]. The compound exists as multiple stereoisomers, with the enantiomerically pure (1R,2R)- and (1S,2S)-trans forms being particularly valuable for creating C2-symmetric ligands that enable high enantioselectivity in catalytic transformations [2]. Unlike simple aliphatic diamines such as ethylenediamine, the rigid cyclohexane backbone imposes conformational constraints that critically influence the geometry, stability, and stereochemical outcome of metal-catalyzed reactions [3].

Enantiopure trans-1,2-DACH as chiral building block for ligand synthesis
Rigid cyclohexane backbone enforces defined chelate geometry
Research use in asymmetric catalysis and coordination chemistry

Performance Risks of Cyclohexanediamine Substitution


Substituting trans-1,2-cyclohexanediamine (DACH) with generic diamines such as ethylenediamine, 1,3-propanediamine, or even cis-1,2-cyclohexanediamine is not scientifically or industrially prudent because the unique stereoelectronic profile of DACH is directly linked to its functional efficacy. The rigid, chiral cyclohexane backbone of DACH enforces a specific chelate ring conformation and N–M–N bite angle that is distinct from the flexible aliphatic chains of common diamines [1]. This conformational rigidity translates to significant differences in the enantioselectivity of asymmetric reactions; for example, catalysts derived from DACH yield enantiomeric excesses up to 97% in asymmetric hydrogenation, a level of stereocontrol that is unattainable with more flexible diamines that cannot maintain a consistent chiral environment around the metal center [2]. Furthermore, the use of cis-1,2-cyclohexanediamine or a racemic mixture can abolish chiral induction or lead to reduced catalytic activity, making precise stereochemical selection a non-negotiable requirement for reproducible, high-performance outcomes [3].

Target
Substitute
Risk
trans-1,2-DACH
Ethylenediamine / flexible diamines
Conformational rigidity is lost; enantioselectivity may not transfer
Enantiopure (1R,2R)-DACH
Racemic or cis-1,2-DACH
Chiral induction may be abolished; catalytic activity may shift

Cyclohexanediamine Performance Evidence


Enantioselectivity in Asymmetric Hydrogenation

Trans-1,2-cyclohexanediamine (DACH)-derived monodentate phosphine ligands, when complexed with rhodium(I), catalyze the asymmetric hydrogenation of α,β-dehydroamino acids with exceptional enantioselectivity, achieving up to 97% enantiomeric excess (ee) [1]. This performance is a direct consequence of the rigid, chiral cyclohexane backbone of DACH, which enforces a well-defined chiral environment around the metal center via a 'backdoor induction' mechanism involving outer-coordination sphere interactions [1]. In contrast, flexible aliphatic diamines such as ethylenediamine or 1,3-propanediamine lack the conformational rigidity to maintain a consistent chiral pocket, resulting in significantly lower or negligible enantioselectivity in analogous catalytic systems [2].

Enantioselectivity
Class-level
Up to 97% ee
vs flexible diamines
Supports chiral ligand design for asymmetric hydrogenation
Rh(I)-DACH system; α,β-dehydroamino acids
Asymmetric catalysis Chiral ligands Enantioselective hydrogenation

In Vivo Antitumor Efficacy vs Oxaliplatin

A novel oxaliplatin derivative featuring a (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine ligand demonstrates significantly improved in vivo antitumor activity compared to the clinically established parent drug oxaliplatin [1]. In the murine L1210 leukemia model, this methyl-substituted DACH-platinum complex increased lifespan by >200% at its optimal dose, compared to a 152% increase for oxaliplatin at its optimal dose [1]. The maximum tolerated dose (MTD) for the derivative was also higher, and long-term survival was achieved in 5 out of 6 treated animals, versus 2 out of 6 for oxaliplatin [1].

Antitumor Activity
Head-to-head
>200% ILS
vs oxaliplatin 152% ILS
Reported model-response endpoint context for DACH-Pt derivatives
Murine L1210 leukemia; intraperitoneal
Anticancer Platinum drugs Oxaliplatin analog

HIV-1 TAR RNA Cleavage Activity

In a screen of organic catalysts for the cleavage of the HIV-1 TAR RNA upper stem-loop region, trans-(±)-cyclohexane-1,2-diamine (DACH) exhibited the highest activity among all tested compounds, achieving 31% RNA cleavage after 18 hours at 37°C [1]. This activity was superior to that of other aliphatic and aromatic diamines, primary amines, and amino alcohols evaluated in the same study, establishing DACH as the most effective non-metallic RNA cleaving agent within the tested library [1].

RNA Cleavage
Head-to-head
31% cleavage
Ranked 1st among tested organic catalysts
Supports exploration as non-metallic RNA-targeting probe
HIV-1 TAR RNA; 37°C, 18 h; in vitro
Antiviral RNA cleavage HIV

Acute Toxicity Comparison of Alkyl Diamines

A comparative toxicological review of three alkyl diamines—1,2-cyclohexanediamine (DCH), 2-methyl-1,5-pentanediamine (2-MP), and 1,3-diaminopentane (DAMP)—found that all three exhibit relatively low acute oral and inhalation toxicity in rats, with lethal levels ranging from 1000 to 2300 mg/kg (oral) and 2.9 to 4.3 mg/L (4-h inhalation) [1]. However, DCH and DAMP were identified as dermal sensitizers in guinea pigs, whereas 2-MP was not [1]. In repeated exposure inhalation studies, both DCH and 2-MP produced upper respiratory tract irritation, with no significant systemic effects observed [1].

Acute Toxicity
Head-to-head
Oral LD50 1000–2300 mg/kg
vs 2-MP: no sensitization
Supports lab handling risk assessment
Dermal sensitizer (guinea pig); rat acute oral
Toxicology Safety assessment Industrial handling

Cyclohexanediamine Application Guide


Asymmetric Catalyst Synthesis

Cyclohexanediamine, particularly its enantiopure trans-1,2 isomers, is the preferred chiral backbone for constructing ligands used in asymmetric hydrogenation, transfer hydrogenation, and other catalytic enantioselective transformations. The demonstrated ability of DACH-derived catalysts to achieve up to 97% enantiomeric excess in hydrogenation reactions [1] makes it a critical building block for research groups and pharmaceutical companies aiming to produce chiral intermediates with high optical purity. Procuring the correct stereoisomer (e.g., (1R,2R)- or (1S,2S)-) is essential, as the use of a racemic mixture or incorrect isomer will result in a complete loss of chiral induction [2].

Platinum-Based Anticancer Drug Development

The improved in vivo efficacy of a 4-methyl-substituted cyclohexanediamine-oxaliplatin derivative, which outperformed the parent drug oxaliplatin in a murine leukemia model (ILS >200% vs. 152%) [3], underscores the value of cyclohexanediamine as a ligand scaffold in medicinal chemistry. Researchers focused on developing new platinum chemotherapeutics should prioritize cyclohexanediamine derivatives with specific stereochemical and substituent patterns to optimize both antitumor activity and therapeutic index. Procurement of high-purity, stereochemically defined cyclohexanediamine precursors is therefore a key step in the development of advanced drug candidates.

Non-Metallic RNA-Targeting Antivirals

The finding that trans-(±)-cyclohexane-1,2-diamine is a potent organic catalyst for the cleavage of structured HIV-1 RNA (31% cleavage) [4] highlights its potential as a lead scaffold for developing novel antiviral agents. Research programs investigating RNA-targeted therapeutics for HIV, hepatitis C, or other RNA viruses should consider procuring cyclohexanediamine for use as a starting material in the synthesis of small-molecule libraries aimed at disrupting viral RNA structure and function. Its activity as a non-metallic RNA cleaving agent offers a distinct advantage over metal-based complexes, which often suffer from poor pharmacological profiles [4].

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Enantiopure trans-1,2-DACH stereochemistry
Chiral ligand performance in hydrogenation and transfer hydrogenation
Platinum-drug scaffold research
Ligand stereochemistry and substituent pattern
In vivo tumor model endpoint evaluation
RNA-targeting probe research
RNA cleavage activity in screening assays
Non-metallic RNA cleavage assay and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.